molecular formula C23H44O6 B12522524 3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester CAS No. 716339-43-4

3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester

Cat. No.: B12522524
CAS No.: 716339-43-4
M. Wt: 416.6 g/mol
InChI Key: JMTCSWVBPXKKFB-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester is a synthetic organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester typically involves the following steps:

    Formation of the Polyether Chain: The polyether chain can be synthesized through a series of etherification reactions, where diols are reacted with appropriate alkyl halides under basic conditions.

    Introduction of the Unsaturated Acid: The unsaturated acid moiety can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Esterification: The final step involves the esterification of the unsaturated acid with 1,1-dimethylethanol (tert-butanol) in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The unsaturated moiety can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form the corresponding saturated ester.

    Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated ester.

    Substitution: Carboxylic acid and alcohol.

Scientific Research Applications

3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty polymers and surfactants.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester is largely dependent on its chemical structure. The polyether chain allows for interactions with various molecular targets, while the ester group can undergo hydrolysis to release active components. The unsaturated moiety can participate in addition reactions, potentially modifying biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,9,12-Tetraoxatricos-22-enoic acid, ethyl ester
  • 3,6,9,12-Tetraoxatricos-22-enoic acid, methyl ester
  • 3,6,9,12-Tetraoxatricos-22-enoic acid

Uniqueness

3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its ethyl and methyl ester counterparts. The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

716339-43-4

Molecular Formula

C23H44O6

Molecular Weight

416.6 g/mol

IUPAC Name

tert-butyl 2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]acetate

InChI

InChI=1S/C23H44O6/c1-5-6-7-8-9-10-11-12-13-14-25-15-16-26-17-18-27-19-20-28-21-22(24)29-23(2,3)4/h5H,1,6-21H2,2-4H3

InChI Key

JMTCSWVBPXKKFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCCCCCCCCC=C

Origin of Product

United States

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